molecular formula C13H15NO2S2 B6055605 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol

1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol

Cat. No. B6055605
M. Wt: 281.4 g/mol
InChI Key: PRDWVBHXUHCRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol is a chemical compound that belongs to the family of benzothiazoles. It is a white crystalline powder that is used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of xanthine oxidase, which is an enzyme that produces reactive oxygen species.
Biochemical and Physiological Effects:
1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol has various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, it has been shown to have neuroprotective properties, which can help protect nerve cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol in lab experiments is its versatility. It can be used for various purposes such as a fluorescent probe, a photosensitizer, and a corrosion inhibitor. Additionally, it is relatively easy to synthesize and purify. However, one limitation of using this compound is its potential toxicity. It has been shown to be toxic to certain types of cells at high concentrations.

Future Directions

There are several future directions for the use of 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol in scientific research. One direction is the development of new applications for this compound. For example, it could be used as a drug delivery system for targeted therapy. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.

Synthesis Methods

The synthesis of 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol involves the reaction of 2-mercaptobenzothiazole with allyl bromide and 2-chloro-1-propanol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 100°C. The product is then purified using column chromatography to obtain pure 1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol.

Scientific Research Applications

1-(allyloxy)-3-(1,3-benzothiazol-2-ylthio)-2-propanol has been extensively used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of thiols and other biomolecules. It has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, it has been used as a corrosion inhibitor for metals and alloys.

properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S2/c1-2-7-16-8-10(15)9-17-13-14-11-5-3-4-6-12(11)18-13/h2-6,10,15H,1,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDWVBHXUHCRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CSC1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-prop-2-enoxypropan-2-ol

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